molecular formula C17H14FNO2 B5856917 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile

3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile

Cat. No. B5856917
M. Wt: 283.30 g/mol
InChI Key: ZCGNHYYIVZWSHI-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile, also known as DMFP-AA, is a chemical compound that has been the focus of scientific research due to its potential pharmacological properties. DMFP-AA is a member of the acrylonitrile family, which is known for its diverse range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to have antioxidant activity. It has also been shown to have a neuroprotective effect by reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a range of conditions, making it suitable for long-term storage. However, this compound has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile. One area of research could focus on its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential as a treatment for autoimmune diseases such as rheumatoid arthritis. Additionally, further studies could investigate the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to yield this compound.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been the subject of numerous scientific studies due to its potential pharmacological properties. One area of research has focused on its potential as an anti-inflammatory agent. In a study conducted on mice, this compound was found to significantly reduce inflammation in the paw of the mice. Another area of research has focused on its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of cancer cells in a dose-dependent manner.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-20-16-8-7-12(10-17(16)21-2)9-13(11-19)14-5-3-4-6-15(14)18/h3-10H,1-2H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGNHYYIVZWSHI-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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